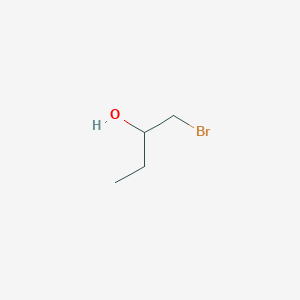

1-Bromo-2-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRXISNUOWIOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334264 | |

| Record name | 1-Bromo-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2482-57-7 | |

| Record name | 1-Bromo-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-butanol (contains ca. 20% 2-Bromo-1-butanol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-butanol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Bromo-2-butanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and key synthetic and reactive pathways of this compound. An organic compound featuring both a bromine atom and a hydroxyl group, this compound serves as a versatile intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and data presented in a clear and accessible format.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is classified as a secondary alcohol because the hydroxyl group is attached to a secondary carbon.[1] The presence of both a hydroxyl group and a bromine atom makes it a bifunctional molecule with reactivity characteristic of both alcohols and alkyl halides.[1]

General Properties

| Property | Value | Source |

| CAS Number | 2482-57-7 | [2][3][4] |

| Molecular Formula | C4H9BrO | [1][2][3] |

| Molecular Weight | 153.02 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Purity | Commercially available in various purities, often as a mixture with 2-bromo-1-butanol. | [1][3][5] |

Physical Properties

| Property | Value | Source |

| Density | 1.46 g/cm³ | [5][6] |

| Boiling Point | 165.9 °C at 760 mmHg | [6] |

| Flash Point | 65.9 °C | [6] |

| Vapor Pressure | 0.612 mmHg at 25°C | [6] |

| Refractive Index | 1.476 - 1.48 | [5][6] |

| Solubility | Soluble in water. | [1] |

Computed Properties

| Property | Value | Source |

| LogP (Octanol/Water Partition Coefficient) | 1.15220 | [3][6] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of this compound, which can be used for its identification.[7] GC-MS data is also available.[2][8]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]

Experimental Protocols

Synthesis of this compound from 1-Butene

A common method for the synthesis of halohydrins like this compound is the reaction of an alkene with a halogen in the presence of water.[9]

Reaction: CH₃CH₂CH=CH₂ + Br₂ + H₂O → CH₃CH₂CH(OH)CH₂Br + HBr

Experimental Procedure:

-

In a reaction vessel, dissolve 1-butene in a suitable solvent that is miscible with water, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of bromine (bromine water) to the stirred solution. The reaction is typically rapid.

-

Monitor the reaction progress by observing the disappearance of the bromine color.

-

Once the reaction is complete, quench any remaining bromine with a dilute solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be purified by fractional distillation.

Synthesis of Alkyl Bromides from Alcohols

A general method for synthesizing alkyl bromides from primary alcohols involves reaction with sodium bromide and sulfuric acid.[10] While this protocol is for the synthesis of 1-bromopentane from 1-pentanol, a similar approach can be adapted for other alcohols.

General Procedure:

-

Add the alcohol to a mixture of sodium bromide and 9.0 M sulfuric acid.[10]

-

Reflux the mixture for a specified period (e.g., 25 minutes).[10]

-

After cooling, equip the flask for simple distillation and collect the distillate.[10]

-

Wash the distillate with saturated sodium bicarbonate followed by saturated brine.[10]

-

Transfer the organic layer to a pre-weighed collection vial to determine the yield.[10]

Reactivity and Synthetic Applications

This compound's bifunctionality allows it to participate in a variety of chemical reactions, making it a useful synthetic intermediate.[1]

Nucleophilic Substitution

The bromine atom is a good leaving group, making the C1 position susceptible to nucleophilic attack via an SN2 mechanism.[11] For example, the reaction of (R)-1-bromo-2-butanol with potassium iodide in acetone yields (R)-1-iodo-2-butanol.[12]

Caption: SN2 reaction of (R)-1-bromo-2-butanol with KI.

Intramolecular Cyclization: Epoxide Formation

In the presence of a base, such as sodium hydroxide, this compound can undergo an intramolecular Williamson ether synthesis to form 1,2-epoxybutane.[13] The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom.

References

- 1. CAS 2482-57-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9BrO | CID 520149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound [webbook.nist.gov]

- 5. labproinc.com [labproinc.com]

- 6. This compound | CAS#:2482-57-7 | Chemsrc [chemsrc.com]

- 7. This compound [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. youtube.com [youtube.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. benchchem.com [benchchem.com]

- 12. homework.study.com [homework.study.com]

- 13. Solved 6. The reaction of this compound with NaOH yields | Chegg.com [chegg.com]

An In-depth Technical Guide to 1-Bromo-2-butanol (CAS: 2482-57-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-butanol, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, spectroscopic data, and key synthetic and reaction protocols. A significant focus is placed on its role as a precursor to chiral building blocks, particularly in the synthesis of β-adrenergic receptor antagonists (beta-blockers), exemplified by a discussion of the synthesis of Propranolol. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

Chemical and Physical Properties

This compound is a secondary alcohol and an organobromine compound.[1] Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, makes it a reactive and versatile reagent in chemical synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2482-57-7 | [2] |

| Molecular Formula | C₄H₉BrO | [2] |

| Molecular Weight | 153.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 145 °C | [3] |

| Density | 1.395 g/cm³ (predicted) | |

| Solubility | Soluble in water | [1] |

| InChI Key | DMRXISNUOWIOKV-UHFFFAOYSA-N | [2] |

| SMILES | CCC(O)CBr | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the different proton environments in the molecule. | |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. | |

| Mass Spectrometry (MS) | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. | |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretching of the alcohol group and C-Br stretching vibrations. |

Synthesis and Reactions

This compound can be synthesized through various methods, and its functional groups allow for a range of subsequent chemical transformations.

Synthesis of this compound from 2-Butanol

A common method for the synthesis of alkyl bromides from alcohols is through reaction with hydrobromic acid, often generated in situ from sodium bromide and sulfuric acid.[5]

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Butanol, Sodium Bromide (NaBr), Concentrated Sulfuric Acid (H₂SO₄), Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2-butanol and sodium bromide in water is prepared.

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.

-

After the addition is complete, the mixture is heated to reflux for a specified period to drive the reaction to completion.

-

The reaction mixture is then cooled, and the product is isolated by distillation.

-

The distillate is washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Caption: Synthesis of this compound.

Intramolecular Cyclization to 1,2-Epoxybutane

This compound can undergo an intramolecular Williamson ether synthesis in the presence of a base to form 1,2-epoxybutane.[6] This epoxide is a valuable chiral building block in organic synthesis.[7][8]

Experimental Protocol: Synthesis of 1,2-Epoxybutane

-

Materials: this compound, Sodium Hydroxide (NaOH), Diethyl Ether, Water, Anhydrous Magnesium Sulfate.

-

Procedure:

-

This compound is dissolved in a suitable solvent like diethyl ether in a round-bottom flask.

-

Powdered sodium hydroxide is added to the solution with stirring at room temperature.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Water is added to quench the reaction and dissolve the sodium bromide salt.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to yield 1,2-epoxybutane.[9]

-

Caption: Formation of 1,2-Epoxybutane.

Application in Pharmaceutical Synthesis: A Case Study of Propranolol

Chiral bromohydrins and their corresponding epoxides are crucial intermediates in the synthesis of many pharmaceuticals, particularly beta-blockers.[10] While a direct synthesis of a marketed drug from this compound is not prominently documented, the synthesis of the well-known beta-blocker, Propranolol, from a similar precursor, epichlorohydrin, serves as an excellent illustrative example of the utility of this class of compounds. The (S)-enantiomer of Propranolol is the active beta-blocker, while the (R)-enantiomer has different biological activity.[6]

The synthesis of (S)-Propranolol typically involves the reaction of 1-naphthol with (R)-epichlorohydrin to form a chiral epoxide intermediate, which is then opened by isopropylamine to yield the final product.[11] The principles of this synthesis are directly analogous to how optically pure 1,2-epoxybutane, derived from chiral this compound, could be used to synthesize other chiral amino alcohols that are common pharmacophores.[3]

Caption: Propranolol Synthesis Pathway.

Signaling Pathway of Beta-Blockers

Beta-blockers, such as Propranolol, exert their therapeutic effects by antagonizing β-adrenergic receptors. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[11] This ultimately leads to increased heart rate and contractility. Beta-blockers competitively inhibit this pathway, thereby reducing cardiac workload.

Caption: Beta-Blocker Mechanism of Action.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include working in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its ability to be readily synthesized and transformed into other useful compounds, such as 1,2-epoxybutane, makes it a key building block in organic synthesis. Its relevance to the pharmaceutical industry, particularly as a potential precursor for chiral drugs like beta-blockers, highlights its importance for researchers and professionals in drug development. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for the practical application of this compound in a laboratory setting.

References

- 1. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 2. 1,2-Epoxybutane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jmedchem.com [jmedchem.com]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. The Latest Research Progress on 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Bromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and stereochemistry of 1-bromo-2-butanol. It includes detailed experimental protocols for its synthesis and characterization, along with visualizations to clarify key concepts, tailored for professionals in chemical research and drug development.

Molecular Structure and Identification

This compound is an organic compound classified as a bromohydrin and a secondary alcohol.[1][2] Its structure consists of a four-carbon butane backbone with a bromine atom attached to the first carbon (C1) and a hydroxyl group on the second carbon (C2).[1] This arrangement makes it a versatile intermediate in organic synthesis, as the bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the hydroxyl group can undergo various transformations.[1] Commercial samples of this compound are often found as mixtures containing its isomer, 2-bromo-1-butanol.[3][4]

| Identifier | Value |

| IUPAC Name | 1-bromobutan-2-ol |

| CAS Number | 2482-57-7[3][4][5][6] |

| Molecular Formula | C₄H₉BrO[1][3][4] |

| Molecular Weight | 153.02 g/mol [3][4][6] |

| SMILES | CCC(CBr)O[1][3] |

| InChIKey | DMRXISNUOWIOKV-UHFFFAOYSA-N[1][5] |

| Synonyms | 1-Bromo-2-hydroxybutane, 1-Bromobutan-2-ol, 1,2-Butane Bromohydrin[1][3] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] Its polar hydroxyl group allows for solubility in water.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Appearance | Colorless to pale yellow/brown liquid[1] |

| Boiling Point | 56-58 °C at 11 Torr[7] (~145-147 °C at 760 Torr)[8] |

| Density | ~1.46 g/cm³[7] |

| Refractive Index | ~1.476[7] |

| Solubility | Soluble in water[1] |

| LogP (Octanol/Water Partition Coeff.) | 1.1522[3] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[3][6] |

Stereochemistry of this compound

The stereochemistry of a molecule is critical in drug development, as different stereoisomers can exhibit vastly different biological activities. This compound possesses a single stereogenic center, making it a chiral molecule.

Chirality and Enantiomers The second carbon atom (C2) in the this compound molecule is bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a bromomethyl group (-CH₂Br), and an ethyl group (-CH₂CH₃). This carbon is therefore a chiral center.[9]

Due to this single chiral center, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-bromo-2-butanol and (S)-1-bromo-2-butanol according to the Cahn-Ingold-Prelog priority rules. Standard synthesis methods typically produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.[10]

Caption: Perspective drawings of the (S) and (R) enantiomers of this compound.

Experimental Protocols

Synthesis of Racemic this compound

A common and effective method for synthesizing this compound is through the halohydrin formation reaction, starting from 1-butene. This reaction involves the electrophilic addition of bromine in the presence of water.[11] The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon (C2), following Markovnikov's rule, leading to the desired product.[11][12]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve N-bromosuccinimide (NBS) in a 1:1 mixture of an organic solvent (e.g., THF or DMSO) and water.[11][13] NBS serves as a safe and convenient source of electrophilic bromine.[13][14]

-

Addition of Alkene: Slowly bubble 1-butene gas through the stirring solution or add liquid 1-butene dropwise. Maintain the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the characteristic color of bromine or by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium thiosulfate to remove any unreacted bromine, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure racemic this compound.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Characterization and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of the synthesized product and confirming its identity.

-

Protocol: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) is injected into the GC.[15][16] The components are separated based on their boiling points and interaction with the column's stationary phase.[17][18] The mass spectrometer detector then fragments the eluted molecules, providing a mass spectrum that serves as a molecular fingerprint, confirming the molecular weight (153.02 g/mol ) and fragmentation pattern of this compound.[16][19] Percent purity is calculated by integrating the area of the product peak relative to the total area of all peaks (excluding the solvent).[17]

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. For this compound, characteristic absorptions include a broad peak in the 3600-3300 cm⁻¹ region, indicating the O-H stretch of the alcohol, and a C-O stretching absorption around 1050 cm⁻¹.[20][21] A C-Br stretching band is expected in the fingerprint region, typically between 690-515 cm⁻¹.[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the different protons. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear deshielded in the 3.4-4.5 ppm range.[20][21] The protons of the adjacent bromomethyl group (-CH₂Br) will also be deshielded. The ethyl group protons will appear in the typical upfield region.

-

¹³C NMR: The spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C2) and the carbon attached to the bromine (C1) will be the most downfield signals due to the electronegativity of the heteroatoms.

-

Resolution of Enantiomers

Separating the (R)- and (S)-enantiomers from the racemic mixture is a critical step for applications requiring stereochemically pure compounds. Since enantiomers have identical physical properties, their separation (resolution) requires a chiral environment.[10][23]

Methodology: Chiral Chromatography Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are powerful techniques for enantiomeric separation.[24][25]

-

Principle: The racemic mixture is passed through a column containing a chiral stationary phase (CSP).[25][26] The two enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation.[26] The separated enantiomers can then be collected as distinct fractions.

Caption: Conceptual workflow of separating enantiomers using chiral chromatography.

References

- 1. CAS 2482-57-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Classes of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C4H9BrO | CID 520149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound [stenutz.eu]

- 9. Stereochemistry [research.cm.utexas.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of a bromohydrin - ProQuest [proquest.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solved In this experiment you will synthesize a bromohydrin | Chegg.com [chegg.com]

- 14. Bromohydrin synthesis by bromination or substitution [organic-chemistry.org]

- 15. oshadhi.co.uk [oshadhi.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. This compound [webbook.nist.gov]

- 20. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 24. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jackwestin.com [jackwestin.com]

- 26. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

A Technical Guide to the Enantiomers of 1-Bromo-2-butanol: (R)- and (S)-1-Bromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Bromo-2-butanol and (S)-1-Bromo-2-butanol are the two enantiomers of the chiral halohydrin, 1-bromo-2-butanol. These compounds are valuable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity and therapeutic efficacy. The presence of both a hydroxyl group and a bromine atom on adjacent stereogenic centers makes them versatile intermediates for the synthesis of a variety of more complex chiral molecules, including epoxides, amino alcohols, and other pharmacologically active compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and enantiomeric resolution of (R)- and (S)-1-bromo-2-butanol.

Physicochemical Properties

| Property | Value (for racemic this compound) | Reference |

| Molecular Formula | C₄H₉BrO | [1][2] |

| Molecular Weight | 153.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 145 °C | [3] |

| Density | 1.46 g/mL | [4] |

| Refractive Index | 1.48 | [4] |

| Solubility | Soluble in water and common organic solvents | [1] |

| Specific Rotation [α]D | (R)-enantiomer: Estimated < 0° (S)-enantiomer: Estimated > 0° | N/A |

Disclaimer: Specific rotation values for the pure enantiomers of this compound are not readily found in peer-reviewed literature. The estimations are based on the principle that enantiomers rotate plane-polarized light to an equal but opposite extent. The specific rotation of the structurally similar (R)-2-butanol is -13.9°, and (S)-2-butanol is +13.52°.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure (R)- and (S)-1-bromo-2-butanol typically involves two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is the bromohydrin formation from 1-butene. This reaction proceeds via an electrophilic addition of bromine in the presence of water, which acts as a nucleophile.

Enantiomeric Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed as biocatalysts for the enantioselective acylation of racemic alcohols.

In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is selectively acylated, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by conventional chromatographic techniques.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of racemic this compound and its subsequent enzymatic resolution. These protocols are based on established methodologies for similar compounds and may require optimization for specific laboratory conditions.

Synthesis of Racemic this compound

Materials:

-

1-Butene

-

N-Bromosuccinimide (NBS)

-

tert-Butanol

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve N-bromosuccinimide in a mixture of tert-butanol and water.

-

Cool the solution in an ice bath.

-

Bubble 1-butene gas through the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain racemic this compound.

Lipase-Catalyzed Kinetic Resolution of (±)-1-Bromo-2-butanol

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., hexane or toluene)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of racemic this compound in an organic solvent, add the immobilized lipase.

-

Add the acyl donor to the mixture.

-

Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both components.

-

Filter off the lipase (which can often be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-1-bromo-2-butanol from the acylated (R)-1-bromo-2-butyl acetate by silica gel column chromatography.

-

To obtain (R)-1-bromo-2-butanol, hydrolyze the separated (R)-1-bromo-2-butyl acetate using a mild base (e.g., potassium carbonate in methanol).

Applications in Drug Development

While specific pharmacological data for (R)- and (S)-1-bromo-2-butanol are not widely published, chiral halohydrins are crucial intermediates in the synthesis of many pharmaceutical compounds. The stereochemistry of a drug is paramount as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the chiral nature of biological targets such as enzymes and receptors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spectroscopic Data of 1-Bromo-2-butanol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretations are presented to aid in the structural elucidation and characterization of this compound.

Molecular Structure

IUPAC Name: 1-bromobutan-2-ol[1] Molecular Formula: C₄H₉BrO[2][3][4] Molecular Weight: 153.02 g/mol [1][2][3] CAS Registry Number: 2482-57-7[1][2][3][4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | CH(OH) |

| ~3.4 - 3.6 | m | 2H | CH₂(Br) |

| ~1.6 - 1.8 | m | 2H | CH₂CH₃ |

| ~1.0 | t | 3H | CH₃ |

| Variable | s (broad) | 1H | OH |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet of the hydroxyl proton is exchangeable with D₂O.

¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[6] The spectrum is typically recorded in a deuterated solvent such as CDCl₃.[7][8]

| Chemical Shift (δ) ppm | Assignment |

| ~71 | CH(OH) |

| ~40 | CH₂(Br) |

| ~28 | CH₂CH₃ |

| ~10 | CH₃ |

Note: The carbon attached to the electronegative oxygen atom (CH-OH) is the most deshielded.[6][9]

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600 - 3200 | O-H | Strong, broad band indicating the presence of an alcohol. |

| 3000 - 2850 | C-H | Strong, sharp bands corresponding to the stretching of sp³ hybridized C-H bonds.[10] |

| 1260 - 1000 | C-O | Strong band indicating the C-O stretching of a secondary alcohol. |

| 690 - 515 | C-Br | Moderate to strong band for the C-Br stretch.[10] |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak and several fragment ions.

Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Ion | Description |

| 152/154 | [C₄H₉BrO]⁺ | Molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). |

| 123/125 | [C₃H₆Br]⁺ | Loss of CH₂OH. |

| 73 | [C₄H₉O]⁺ | Loss of Br. |

| 59 | [C₃H₇O]⁺ | Prominent peak resulting from alpha-cleavage.[1] |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR.

-

Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[10][11][12]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities before it enters the ion source.[1]

-

Ionization Method: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV).[13] This is a "hard" ionization technique that causes fragmentation.[14]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the structural elucidation of this compound.

References

- 1. This compound | C4H9BrO | CID 520149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound(2482-57-7) 13C NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

A Comprehensive Technical Guide to 1-Bromo-2-butanol: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Bromo-2-butanol (CAS No: 2482-57-7). This document is intended to be a critical resource for laboratory personnel, ensuring the safe and effective use of this chemical in research and development settings. Of particular note, commercially available this compound is often supplied as a mixture containing approximately 20-30% of its isomer, 2-Bromo-1-butanol. This composition should be considered in all experimental designs and safety assessments.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₄H₉BrO[1] |

| Molecular Weight | 153.02 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 165.9°C at 760 mmHg[2] |

| Flash Point | 65.9°C[2] |

| Density | 1.46 g/cm³[2] |

| Vapor Pressure | 0.612 mmHg at 25°C[2] |

| Refractive Index | 1.476[2] |

| LogP | 1.15220[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction[1] |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life[1] |

Signal Word: Warning[3]

Primary Hazards: Flammable, Irritant, Environmental Hazard.[1]

Toxicological Information

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2] A face shield may be required for splash hazards.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of properly.

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or splash risks, chemical-resistant aprons or suits may be necessary.[2]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2] If ventilation is inadequate, a suitable vapor respirator should be used.[2]

4.2. Engineering Controls

-

Work with this compound should be performed in a certified chemical fume hood.[2]

-

An eyewash station and safety shower must be readily accessible in the work area.[2]

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3] No smoking.[2][3]

4.4. Storage

-

Store away from incompatible materials such as oxidizing agents.[2]

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation or a rash occurs, seek medical advice.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[2][3] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment.[2] Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent the chemical from entering drains.[3]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. Use non-sparking tools.[3]

Fire and Explosion Hazard Data

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Hazardous decomposition products include carbon oxides and hydrogen bromide.

Experimental Protocols: Representative Workflow

While specific experimental protocols will vary, the following provides a general workflow for a reaction involving this compound, emphasizing safety procedures. This example is based on a typical nucleophilic substitution reaction, such as the synthesis of an ether.

Objective: To illustrate the safe setup and execution of a chemical reaction with this compound.

Materials:

-

This compound

-

Sodium hydride (or other base)

-

Anhydrous solvent (e.g., THF)

-

Alcohol (for ether synthesis)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen/Argon line for inert atmosphere

-

Separatory funnel

-

Drying agent (e.g., magnesium sulfate)

-

Rotary evaporator

Methodology:

-

Preparation and Inert Atmosphere:

-

Assemble the reaction apparatus (round-bottom flask, condenser) in a chemical fume hood.

-

Ensure all glassware is dry.

-

Purge the system with an inert gas (Nitrogen or Argon).

-

-

Reagent Addition:

-

Under a positive flow of inert gas, carefully add the anhydrous solvent to the reaction flask.

-

Add the base (e.g., sodium hydride) in portions, being mindful of any exothermic reaction.

-

Slowly add the alcohol to form the alkoxide.

-

Once the alkoxide formation is complete, add this compound dropwise via a syringe or dropping funnel.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature using a heating mantle with a stirrer.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a proton source (e.g., water or a saturated ammonium chloride solution).

-

Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove salts and water-soluble impurities.

-

Wash the organic layer with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by an appropriate method, such as distillation or column chromatography.

-

Visualizations

The following diagrams illustrate key safety and hazard concepts related to this compound.

Caption: General workflow for safely handling this compound in a laboratory setting.

Caption: Interrelationship of hazards associated with this compound.

References

- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]

- 4. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 5. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1-Bromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known thermodynamic and physical properties of 1-Bromo-2-butanol (CAS No: 2482-57-7). Due to the limited availability of direct experimental data for certain thermodynamic properties of this specific compound, this document also includes data for analogous, well-studied butanols to provide context and a basis for estimation. The guide details generalized experimental protocols for the determination of key thermodynamic parameters and presents a logical workflow for these experimental processes.

Physicochemical and Thermodynamic Data

This compound is a colorless liquid used as a reagent in the synthesis of pharmaceuticals and other fine chemicals.[1] Its thermodynamic properties are crucial for process design, safety analysis, and computational modeling in drug development and chemical manufacturing.

The following table summarizes the key identifying and physical properties of this compound. This data is essential for laboratory handling and process simulation.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₄H₉BrO | - | [1][2] |

| Molecular Weight | 153.018 | g/mol | [2][3] |

| CAS Registry Number | 2482-57-7 | - | [2][3] |

| Boiling Point | 56-58 (@ 11 Torr) | °C | [1] |

| Boiling Point | 145 | °C | [4] |

| Density | 1.46 | g/cm³ | [1] |

| Vapor Pressure | 0.612 (@ 25 °C) | mmHg | [1] |

| Enthalpy of Vaporization (ΔvapH) | 58.4 (@ 311 K) | kJ/mol | [3] |

The vapor pressure of a substance is a critical property for distillation, evaporation, and safety assessments. The relationship between vapor pressure and temperature for this compound can be described by the Antoine Equation. The parameters below are based on data from Stull (1947) and were calculated by the National Institute of Standards and Technology (NIST).[3]

Antoine Equation: log₁₀(P) = A − (B / (T + C))

-

P = Vapor Pressure (bar)

-

T = Temperature (K)

| Parameter | Value | Temperature Range (K) | Source(s) |

| A | 6.12958 | 296.9 - 418 | [3] |

| B | 2321.157 | 296.9 - 418 | [3] |

| C | -39.063 | 296.9 - 418 | [3] |

| Property | 1-Butanol (CAS: 71-36-3) | 2-Butanol (CAS: 78-92-2) | Unit | Source(s) |

| Liquid Enthalpy of Formation (ΔfH°liquid) | -327.10 ± 0.21 | -343.3 ± 0.8 | kJ/mol | [5][6] |

| Liquid Heat Capacity (Cp) at 298.15 K | 177.58 | 197.1 | J/mol·K | [6][7] |

Experimental Protocols

The determination of thermodynamic properties is reliant on precise and standardized experimental methodologies. The protocols described below are generalized representations of the standard techniques used to measure vapor pressure, enthalpy of formation, and heat capacity for organic liquids like this compound.

The vapor pressure data for many organic compounds, including the data compiled by Stull (1947), were often determined using static or dynamic ebulliometry methods.[3] A static method, such as one using an isoteniscope, is described here.

-

Sample Preparation: A high-purity sample of the liquid is degassed to remove dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles under vacuum.

-

Apparatus: The degassed sample is placed in an isoteniscope, which consists of a bulb with an attached U-tube manometer, all contained within a temperature-controlled bath. The external arm of the U-tube is connected to a pressure control and measurement system.

-

Measurement:

-

The sample is heated to a constant, precisely measured temperature in the thermostatic bath.

-

The pressure in the external system is adjusted until the mercury levels in both arms of the isoteniscope's U-tube are equal. At this point, the externally applied pressure is equal to the vapor pressure of the substance.

-

This procedure is repeated at various temperatures to generate a vapor pressure curve.

-

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

-

Sample Preparation: A precise mass (0.5 - 1.0 g) of the liquid sample is weighed into a crucible.[7] A fuse wire of known mass and combustion energy is positioned to be in contact with the sample.

-

Bomb Assembly: A small, known quantity of distilled water (approx. 1 mL) is added to the bomb to ensure all water formed during combustion condenses to a liquid state.[8] The bomb is then sealed and pressurized with high-purity oxygen to approximately 25-30 atm.[8][9]

-

Calorimetry:

-

The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

The sample is ignited by passing a current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water.

-

The temperature is monitored until it reaches a stable maximum. The final temperature is recorded.

-

-

Calculation:

-

The total heat released is calculated from the temperature change and the previously determined heat capacity of the calorimeter system.

-

Corrections are made for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The standard enthalpy of combustion (ΔcH°) is calculated.

-

Using known standard enthalpies of formation for the products (CO₂, H₂O, and HBr), the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law.

-

Differential Scanning Calorimetry (DSC) is a modern thermoanalytical technique used to measure the heat capacity of liquids and solids.[2][10]

-

Sample Preparation: A small sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan.[2] An identical empty pan is used as a reference.

-

Apparatus: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas.

-

Measurement Protocol (ASTM E1269 Standard Method):

-

Baseline Run: An initial scan is performed with both the sample and reference pans empty to obtain a baseline heat flow.

-

Standard Run: A sapphire standard of known mass and heat capacity is placed in the sample pan and scanned over the desired temperature range (e.g., at a heating rate of 20 °C/min).[2]

-

Sample Run: The sapphire standard is replaced with the sealed sample pan, and the scan is repeated under identical conditions.

-

-

Calculation: The heat flow difference between the baseline, the standard, and the sample runs is used to calculate the specific heat capacity of the sample as a function of temperature. The calculation directly compares the heat flow required to heat the sample to that required to heat the sapphire standard.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties discussed in this guide.

Caption: Generalized workflow for determining thermodynamic properties.

Signaling Pathways

Searches of scientific literature and chemical databases did not yield any information linking this compound to specific biological signaling pathways. This is consistent with its primary role as a synthetic intermediate and reagent in chemical manufacturing rather than as a biologically active molecule. Its relevance in drug development is therefore predominantly in the context of synthesis and process chemistry.

References

- 1. The Measurement of the Vapor Pressure of Organic Liquids at High Temperatures - George T. Furukawa - Google Books [books.google.com.sg]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [stenutz.eu]

- 5. atct.anl.gov [atct.anl.gov]

- 6. 2-Butanol [webbook.nist.gov]

- 7. 1-Butanol (CAS 71-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. srd.nist.gov [srd.nist.gov]

Solubility Profile of 1-Bromo-2-butanol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-butanol, a key intermediate in various synthetic and pharmaceutical applications. Understanding its behavior in different solvent systems is critical for process optimization, reaction kinetics, and purification strategies. This document outlines its predicted solubility in a range of common organic solvents, details experimental protocols for solubility determination, and illustrates the key factors governing its solubility.

Core Data Presentation: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of this compound can form hydrogen bonds with other alcohols, leading to high solubility. 2-butanol is completely miscible with organic solvents.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound. 1-bromobutane is soluble in diethyl ether.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | The polar carbonyl group of ketones can interact with the polar functionalities of this compound. 1-bromobutane is soluble in acetone. |

| Esters | Ethyl acetate | Soluble | The ester group provides polarity that allows for favorable interactions with this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The presence of the bromine atom in this compound suggests favorable interactions with other halogenated hydrocarbons. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar butyl chain of this compound will interact favorably with the nonpolar aromatic ring. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble / Limited Solubility | While the butyl chain has an affinity for nonpolar alkanes, the polar hydroxyl and bromo groups will limit miscibility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound in various organic solvents, the following experimental methodologies are recommended. These protocols are based on established techniques for determining liquid-liquid solubility.

Gravimetric Method for Determining Saturation Solubility

This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with airtight seals

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the set temperature until the undissolved this compound settles, forming a distinct second phase.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solvent phase) using a syringe. Immediately filter the sample through a syringe filter to remove any suspended microdroplets of the undissolved solute.

-

Quantification: Accurately dilute the filtered sample with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Visual Miscibility Titration Method

This method is suitable for determining the miscibility limits of two liquids.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Burette

-

Graduated cylinder or volumetric flask

-

Stir plate and magnetic stir bar

-

Temperature-controlled environment

Procedure:

-

Initial Setup: Place a known volume of the organic solvent in a flask equipped with a magnetic stir bar.

-

Titration: Slowly add this compound from a burette to the stirring solvent.

-

Observation: Continuously observe the solution for any signs of turbidity or the formation of a second phase (cloudiness).

-

Endpoint Determination: The point at which the solution becomes persistently cloudy indicates the saturation point. Record the volume of this compound added.

-

Calculation: Calculate the solubility as the volume or mass of this compound per volume or mass of the solvent.

-

Reverse Titration: For a more complete phase diagram, perform a reverse titration by adding the organic solvent to a known volume of this compound.

Mandatory Visualization: Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

References

A Technical Guide to 1-Bromo-2-butanol: Commercial Availability, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Bromo-2-butanol (CAS No. 2482-57-7), a versatile chemical intermediate. This document covers its commercial availability, key suppliers, physical and chemical properties, safety data, and detailed experimental protocols for its synthesis and a key reaction. The information is presented to support researchers, scientists, and professionals in drug development and other chemical synthesis endeavors.

Commercial Availability and Suppliers

This compound is commercially available from several major chemical suppliers. It is typically sold as a mixture with its isomer, 2-Bromo-1-butanol. The purity and available quantities vary by supplier.

| Supplier | Product Name | Purity/Composition | Available Quantities |

| TCI (Tokyo Chemical Industry) | This compound (contains ca. 30% 2-Bromo-1-butanol) | >70.0% (GC) | 25 g, 100 g |

| ChemScene | This compound | 70+% | Custom synthesis and commercial production available |

| Santa Cruz Biotechnology | This compound (contains ca. 20% 2-Bromo-1-butanol) | Research Grade | Inquire for quantities |

| Fisher Scientific (supplied by TCI America) | This compound (contains ca. 20% 2-Bromo-1-butanol) | 73.0+% | 25 g |

| Aladdin Scientific | This compound (contains ca. 30% 2-Bromo-1-butanol) | min 70% (GC) | 100 g |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2482-57-7 | [1][2][3][4] |

| Molecular Formula | C₄H₉BrO | [2][3] |

| Molecular Weight | 153.02 g/mol | [2][3] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 165.9 °C at 760 mmHg | |

| Flash Point | 65.9 °C | |

| Density | 1.46 g/cm³ | |

| Refractive Index | 1.476 | |

| Solubility | Soluble in most organic solvents. |

Safety and Hazard Information

This compound is classified as a flammable liquid and an irritant. Appropriate safety precautions should be taken when handling this chemical.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Flammable liquids (Category 3) | 🔥 | H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin corrosion/irritation (Category 2) | ❕ | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious eye damage/eye irritation (Category 2A) | ❕ | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Synthesis of this compound via Ring-Opening of 1,2-Epoxybutane

This protocol describes the synthesis of this compound by the acid-catalyzed ring-opening of 1,2-epoxybutane with hydrogen bromide.

Materials:

-

1,2-Epoxybutane

-

48% aqueous Hydrogen Bromide (HBr)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.

-

Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Caption: Synthesis workflow for this compound.

Conversion of this compound to 1,2-Epoxybutane

This protocol describes the intramolecular Williamson ether synthesis of 1,2-epoxybutane from this compound using a base.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or THF.

-

While stirring the solution at room temperature, add a slight excess of powdered sodium hydroxide (e.g., 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, add deionized water to quench the reaction and dissolve the sodium bromide salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1,2-epoxybutane. Further purification can be achieved by distillation.

Caption: Signaling pathway for epoxide formation.

References

Literature review of 1-Bromo-2-butanol synthesis and reactions

An In-depth Technical Guide on the Synthesis and Reactions of 1-Bromo-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a primary alkyl bromide and a secondary alcohol.[1] Its structure, containing both a nucleophilic hydroxyl group and a carbon atom susceptible to nucleophilic attack (due to the bromine leaving group), makes it a versatile intermediate in organic synthesis.[1] This technical guide provides a comprehensive literature review of the primary synthetic routes to this compound and its key chemical reactions. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development applications. Commercial preparations of this compound are often supplied as a mixture containing approximately 30% of its isomer, 2-Bromo-1-butanol.[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary pathways: the electrophilic addition to an alkene (halohydrin formation) and the nucleophilic ring-opening of an epoxide.

Route 1: Halohydrin Formation from 1-Butene

The most common laboratory-scale synthesis involves the reaction of an alkene, in this case, 1-butene, with a bromine source in the presence of water. This electrophilic addition proceeds via a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks one of the carbons of the bromonium ion. In accordance with Markovnikov's rule, the nucleophile (water) will add to the more substituted carbon, leading to the formation of this compound. The reaction exhibits anti-stereoselectivity, resulting in the bromine and hydroxyl groups being in a trans configuration. N-bromosuccinimide (NBS) is often preferred over aqueous bromine (Br₂) as it minimizes the formation of dibrominated side products.

Caption: Synthesis of this compound from 1-Butene.

Detailed Experimental Protocol: Synthesis from 1-Butene

-

Materials: 1-Butene (gas or condensed), N-bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water, Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a cold finger condenser (-78°C), dissolve N-bromosuccinimide (1.0 eq) in a 1:1 mixture of DMSO and water.

-

Cool the solution to 0°C in an ice bath.

-

Bubble 1-butene gas (1.2 eq) through the stirred solution or add condensed 1-butene dropwise.

-

Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Route 2: Ring-Opening of 1,2-Epoxybutane

An alternative synthesis involves the ring-opening of 1,2-epoxybutane with a hydrohalic acid, such as hydrogen bromide (HBr). The reaction is typically acid-catalyzed. The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The bromide ion then attacks one of the electrophilic carbons of the protonated epoxide. This nucleophilic attack occurs preferentially at the less sterically hindered carbon (C1), resulting in the regioselective formation of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-2-butanol from 1-Butene and NBS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-2-butanol from the reaction of 1-butene with N-bromosuccinimide (NBS) in an aqueous medium. The reaction proceeds via a halohydrin formation mechanism, yielding the desired product with high regioselectivity. This application note includes a comprehensive reaction mechanism, a detailed experimental protocol, and a summary of the spectroscopic data for the characterization of this compound. The provided information is intended to guide researchers in the successful synthesis and characterization of this important chemical intermediate.

Introduction

This compound is a valuable bifunctional molecule containing both a hydroxyl group and a bromine atom. This structure allows for a variety of subsequent chemical transformations, making it a useful building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The synthesis described herein utilizes the readily available starting materials 1-butene and N-bromosuccinimide. The use of NBS as a bromine source is advantageous as it is a safer and easier-to-handle crystalline solid compared to liquid bromine.[1][2] The reaction is performed in an aqueous solvent system to facilitate the formation of the bromohydrin.

Reaction Mechanism

The synthesis of this compound from 1-butene and NBS proceeds through an electrophilic addition mechanism. The key steps are as follows:

-

Formation of the Bromonium Ion: The reaction is initiated by the electrophilic attack of the bromine from NBS on the double bond of 1-butene. This results in the formation of a cyclic bromonium ion intermediate.[3][4]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion, leading to an anti-addition of the bromine and hydroxyl groups.[1][4]

-